molecular formula C8H4BrCl2N B012904 2-Bromo-5,6-dichloro-1H-indole CAS No. 286949-66-4

2-Bromo-5,6-dichloro-1H-indole

Cat. No. B012904
M. Wt: 264.93 g/mol
InChI Key: DIELJODCLNAFKS-UHFFFAOYSA-N
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Description

Indole derivatives are a prominent class of compounds in organic chemistry due to their widespread occurrence in natural products and their utility in pharmaceuticals. "2-Bromo-5,6-dichloro-1H-indole" is an example of such a compound, which is of interest for its potential in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can involve palladium-catalyzed indolization processes, offering high regioselectivity. For instance, a practical and economical process for the synthesis of 2,3-disubstituted indole compounds demonstrates high regioselectivity through palladium-catalyzed indolization of 2-bromo- or chloroanilines with internal alkynes (Shen et al., 2004).

Molecular Structure Analysis

Hirshfeld surface analysis and X-ray crystallography are powerful tools for analyzing the molecular structures of indole derivatives. These methods help identify intermolecular interactions and confirm molecular geometries. For example, a study on the structure of a bromo-indole compound utilized X-ray diffraction and Hirshfeld surface analysis to reveal short intermolecular connections (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, highlighting their versatility. For example, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides showcases the complex reactions these compounds can participate in (Liu et al., 2012).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the indole ring. For instance, the thermal stability of specific bromo-indole compounds has been assessed, demonstrating good stability up to certain temperatures (Barakat et al., 2017).

properties

IUPAC Name

2-bromo-5,6-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2N/c9-8-2-4-1-5(10)6(11)3-7(4)12-8/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELJODCLNAFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333213
Record name 2-Bromo-5,6-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dichloro-1H-indole

CAS RN

286949-66-4
Record name 2-Bromo-5,6-dichloro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286949-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5,6-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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